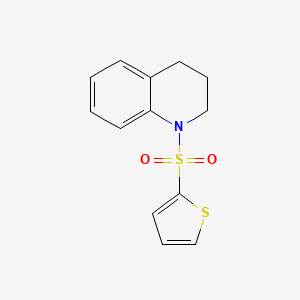

1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline

CAS No.: 329795-81-5

Cat. No.: VC6722022

Molecular Formula: C13H13NO2S2

Molecular Weight: 279.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329795-81-5 |

|---|---|

| Molecular Formula | C13H13NO2S2 |

| Molecular Weight | 279.37 |

| IUPAC Name | 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline |

| Standard InChI | InChI=1S/C13H13NO2S2/c15-18(16,13-8-4-10-17-13)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,4-5,7-8,10H,3,6,9H2 |

| Standard InChI Key | VOZPNPFLXSUMIB-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CS3 |

Introduction

1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that combines the structural features of thiophene and tetrahydroquinoline. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Synthesis of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline

The synthesis of this compound typically involves the reaction of thiophene-2-sulfonyl chloride with tetrahydroquinoline. This reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

Synthesis Steps:

-

Starting Materials: Thiophene-2-sulfonyl chloride and tetrahydroquinoline.

-

Reaction Conditions: Room temperature, dichloromethane as the solvent, and triethylamine as the base.

Molecular Data:

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2S2 |

| Molecular Weight | 283.34 g/mol |

| Structure | Contains a thiophene ring and a tetrahydroquinoline moiety |

Potential Applications:

-

Antimicrobial Treatments: Thiophene derivatives often exhibit activity against various pathogens.

-

Anti-inflammatory Therapies: Related compounds may inhibit cyclooxygenase enzymes, suggesting potential use in treating inflammatory diseases.

Research Findings and Future Directions

Research on tetrahydroquinoline derivatives has highlighted their potential in medicinal chemistry, particularly in developing compounds with neuroprotective and anticancer activities . While 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline itself is not extensively studied, its synthesis and modification could lead to novel compounds with significant biological activities.

Future Research:

-

Structural Modifications: Exploring modifications to enhance biological activity.

-

Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume